molecular formula C8H15F2N3 B1491052 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide CAS No. 2098048-71-4

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide

Cat. No.: B1491052
CAS No.: 2098048-71-4
M. Wt: 191.22 g/mol
InChI Key: ZUQVIAMWWABRPV-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C8H15F2N3 and its molecular weight is 191.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperidine Derivatives in Drug Design and Therapeutic Applications

Piperidine derivatives, including 4-spiropiperidines and other related structures, are extensively explored for their drug discovery potential, offering innovative solutions for creating new therapeutic agents. These compounds are integral to designing drugs with varied medicinal properties, reflecting the versatility of piperidine as a core structure in pharmaceutical research. The exploration of spiropiperidines, for instance, showcases the methodology employed in synthesizing structurally diverse piperidine rings, underscoring their importance in drug development projects aimed at discovering novel therapeutic agents (Griggs, Tape, & Clarke, 2018).

Piperazine, a closely related structure, also plays a pivotal role in the design of drugs across various therapeutic categories, such as antipsychotic, antihistamine, and antidepressant medications, among others. The modification of the piperazine nucleus significantly impacts the medicinal potential of resultant molecules, providing a rich avenue for the development of new drugs with optimized pharmacokinetic and pharmacodynamic properties (Rathi, Syed, Shin, & Patel, 2016).

Piperidine Alkaloids: Natural Sources and Clinical Applications

Piperidine alkaloids, derived from natural sources such as the Pinus genus, hold considerable medicinal importance. These alkaloids have been identified as key components in a variety of clinical applications, ranging from traditional medicine to modern pharmacological interventions. The heterocyclic piperidine nucleus facilitates the addition of various functional groups, leading to a broad spectrum of therapeutic applications. This highlights the ongoing interest in piperidine metabolites and their potential in drug research, urging further exploration and utilization in designing new therapeutic agents (Singh et al., 2021).

Biochemical Analysis

Biochemical Properties

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity and thereby affecting various cellular processes . The nature of these interactions involves binding to the active sites of these enzymes, leading to inhibition of their catalytic functions. This inhibition can result in the modulation of signaling pathways and cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways such as the EGFR and BRAF pathways. Additionally, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active sites of enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity and disrupting their normal functions. This inhibition leads to the downregulation of signaling pathways that promote cell proliferation and survival. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can result in sustained inhibition of cellular processes, leading to changes in cell behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can affect metabolic flux and alter metabolite levels, influencing cellular energy production and biosynthetic processes. The metabolic pathways of this compound are complex and involve multiple enzymatic reactions that determine its bioavailability and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function, affecting its overall efficacy in biochemical processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes.

Properties

IUPAC Name

4-(1,1-difluoroethyl)piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N3/c1-8(9,10)6-2-4-13(5-3-6)7(11)12/h6H,2-5H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQVIAMWWABRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=N)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.